molecular formula C10H12N2O B1623267 3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 66366-98-1

3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B1623267
CAS RN: 66366-98-1
M. Wt: 176.21 g/mol
InChI Key: YRELTDGOEVJYLO-UHFFFAOYSA-N
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Description

3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is known for its unique structure and properties that make it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and GABA. The compound has also been shown to interact with ion channels and receptors in the brain, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
Studies have shown that 3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one can affect various biochemical and physiological processes in the body. It has been reported to increase the levels of antioxidant enzymes and reduce oxidative stress in the brain. The compound has also been shown to modulate the expression of genes involved in inflammation and cell proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one in lab experiments is its unique structure and properties, which make it a promising candidate for drug development. The compound is relatively easy to synthesize and can be modified to improve its pharmacological properties. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one. One area of interest is its potential applications in the treatment of neurological disorders such as epilepsy, anxiety, and depression. Another area of interest is its potential as an anticancer agent. Further studies are needed to elucidate the exact mechanism of action of the compound and to optimize its pharmacological properties. Additionally, research is needed to develop new methods for synthesizing and administering the compound to improve its efficacy and reduce its toxicity.
Conclusion:
In conclusion, 3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one is a promising compound with potential applications in medicinal chemistry. The compound has been shown to exhibit various pharmacological activities and can affect various biochemical and physiological processes in the body. Further research is needed to fully understand the mechanism of action of the compound and to optimize its pharmacological properties.

Scientific Research Applications

3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to exhibit various pharmacological activities such as anticonvulsant, anxiolytic, and antidepressant effects. It has also been reported to possess anti-inflammatory, antitumor, and antimicrobial properties.

properties

IUPAC Name

3-ethyl-3,4-dihydro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-2-7-10(13)12-9-6-4-3-5-8(9)11-7/h3-7,11H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRELTDGOEVJYLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60409651
Record name 3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one

CAS RN

66366-98-1
Record name 3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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